Levofloxacin Diamine
Overview
Description
Levofloxacin Diamine is a derivative of Levofloxacin, a third-generation fluoroquinolone antibiotic. Levofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity. This compound, like its parent compound, exhibits significant antibacterial properties and is of interest in both pharmaceutical and chemical research.
Mechanism of Action
Target of Action
Levofloxacin, the active component of Levofloxacin Diamine, primarily targets DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition .
Mode of Action
Levofloxacin inhibits the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the relaxation of supercoiled DNA and promotes the breakage of DNA strands . The disruption of these critical processes hinders bacterial DNA replication and transcription, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by Levofloxacin involves the disruption of DNA replication and transcription in bacteria . By inhibiting DNA gyrase and topoisomerase IV, Levofloxacin interferes with the unwinding of bacterial DNA, a crucial step in DNA replication . This interference leads to the cessation of bacterial growth and proliferation .
Pharmacokinetics
Levofloxacin exhibits excellent pharmacokinetic properties. It is described by a linear 2-compartment open model with first-order elimination . After oral administration, plasma concentrations in healthy volunteers reach a mean peak drug plasma concentration within 1 to 2 hours . The bioavailability of oral Levofloxacin approaches 100% and is little affected by the administration with food . Levofloxacin is widely distributed throughout the body, with a mean volume of distribution of 1.1 L/kg, and penetrates well into most body tissues and fluids . Approximately 80% of Levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .
Result of Action
The primary result of Levofloxacin’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA replication and transcription, Levofloxacin causes bacterial cell death, effectively treating infections caused by susceptible bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Levofloxacin. For instance, the presence of certain disinfectants in water treatment processes can lead to the formation of disinfection byproducts (DBPs) from Levofloxacin . Additionally, the pH of the environment can affect the generation of these DBPs, with a pronounced elevation in DBP generation observed in the pH range of 7 to 8 . These factors underscore the importance of considering environmental conditions when assessing the action and efficacy of Levofloxacin .
Biochemical Analysis
Biochemical Properties
Levofloxacin Diamine plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription . The interaction of this compound with these enzymes prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and leading to cell death. Additionally, this compound interacts with various proteins and biomolecules within bacterial cells, enhancing its antibacterial efficacy.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to cause hypoglycemia in some patients by affecting glucose metabolism . The compound’s impact on cell function includes alterations in cell signaling pathways and changes in gene expression, which can lead to various cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are responsible for the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling process, leading to the inhibition of DNA replication and transcription. This results in the disruption of bacterial cell division and ultimately causes cell death. Additionally, this compound may induce changes in gene expression and enzyme activity, further contributing to its antibacterial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential adverse effects on cellular function, including the development of resistance in bacterial populations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth and treats infections . At higher doses, this compound can cause toxic or adverse effects, such as tendonitis, tendon rupture, and peripheral neuropathy . These threshold effects highlight the importance of optimizing dosage to balance efficacy and safety in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways within the body. It is primarily metabolized in the liver and excreted through the kidneys . The compound interacts with enzymes such as cytochrome P450, which plays a role in its metabolism. Additionally, this compound affects metabolic flux and metabolite levels, influencing the overall metabolic profile of the organism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed rapidly and distributed widely throughout the body, including tissues and fluids . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation in specific tissues contribute to its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is known to accumulate in bacterial cells, particularly in the cytoplasm, where it exerts its antibacterial effects . In mammalian cells, this compound may localize to various subcellular compartments, including the nucleus and mitochondria, influencing its activity and potential side effects. Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its efficacy and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Levofloxacin Diamine can be synthesized through the reaction of Levofloxacin with various amines. For instance, the reaction of Levofloxacin with diethylamine, tertiary butylamine, glutamic acid, or glycine can yield different derivatives . The reaction typically involves refluxing Levofloxacin with the chosen amine in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) and a base like triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Levofloxacin Diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while alkylation may involve alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
Levofloxacin Diamine has a wide range of scientific research applications:
Comparison with Similar Compounds
Ofloxacin: A racemic mixture from which Levofloxacin is derived.
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different spectrum of activity.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against gram-positive bacteria.
Uniqueness: Levofloxacin Diamine is unique due to its specific structural modifications, which can enhance its antibacterial activity and pharmacokinetic properties. Compared to other fluoroquinolones, it may offer improved efficacy against certain resistant bacterial strains and better pharmacodynamic profiles .
Properties
IUPAC Name |
(2S)-6-(2-aminoethylamino)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4.ClH/c1-7-6-23-14-11(18-3-2-17)10(16)4-8-12(14)19(7)5-9(13(8)20)15(21)22;/h4-5,7,18H,2-3,6,17H2,1H3,(H,21,22);1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJMUDDTDUMOJU-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCN)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCN)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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